molecular formula C6H5BrS B12054593 6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol

6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol

Cat. No.: B12054593
M. Wt: 195.03 g/mol
InChI Key: YUQUNWNSQDULTI-IDEBNGHGSA-N
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Description

6-Bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol is a compound characterized by the presence of a bromine atom and a thiol group attached to a cyclohexa-1,3,5-triene ring. The compound is isotopically labeled with carbon-13, making it useful for various scientific studies, including NMR spectroscopy and tracer studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The bromination can be achieved using bromine in acetic acid, while the thiol group can be introduced using thiolating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiol group to a sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide, sodium hypochlorite, and potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

    Substitution: Products include various substituted cyclohexa-1,3,5-trienes.

    Oxidation: Products include disulfides and sulfonic acids.

    Reduction: Products include cyclohexa-1,3,5-triene and sulfides.

Scientific Research Applications

6-Bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-hexanol: Similar in structure but with a hydroxyl group instead of a thiol group.

    6-Bromo-1,4-benzodioxane: Contains a benzodioxane ring instead of a cyclohexa-1,3,5-triene ring.

    1-Bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene: Similar isotopic labeling but with an additional iodine atom

Uniqueness

6-Bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol is unique due to its isotopic labeling with carbon-13 and the presence of both a bromine atom and a thiol group. This combination makes it particularly valuable for NMR studies and tracer experiments, providing insights into molecular interactions and pathways.

Properties

Molecular Formula

C6H5BrS

Molecular Weight

195.03 g/mol

IUPAC Name

6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol

InChI

InChI=1S/C6H5BrS/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

YUQUNWNSQDULTI-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)S)Br

Canonical SMILES

C1=CC=C(C(=C1)S)Br

Origin of Product

United States

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